molecular formula C16H13NOS B6536789 N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide CAS No. 1058195-78-0

N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide

Cat. No.: B6536789
CAS No.: 1058195-78-0
M. Wt: 267.3 g/mol
InChI Key: APSJMAYENZBTQU-UHFFFAOYSA-N
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Description

N-[(Thiophen-3-yl)methyl]naphthalene-1-carboxamide is a naphthalene-1-carboxamide derivative featuring a thiophene-3-ylmethyl substituent. The thiophene moiety, a sulfur-containing heterocycle, introduces unique electronic and steric properties compared to phenyl-based substituents.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c18-16(17-10-12-8-9-19-11-12)15-7-3-5-13-4-1-2-6-14(13)15/h1-9,11H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSJMAYENZBTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide typically involves the reaction of thiophen-3-ylmethylamine with naphthalene-1-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[(thiophen-3-yl)methyl]naphthalene

Biological Activity

N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses the biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies related to this compound.

Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, are known for their diverse biological activities, which include anti-inflammatory , anticancer , and antimicrobial properties. The structural features of thiophene rings contribute to their ability to interact with various biological targets, leading to alterations in cellular processes and pathways involved in disease mechanisms.

Target Interaction

The specific biological targets of this compound are not fully elucidated; however, it is believed that the compound may bind to enzymes or receptors, thereby altering their activity. This interaction can initiate a cascade of biochemical events that influence cellular functions.

Biochemical Pathways

Thiophene derivatives have been shown to modulate several key pathways:

  • Inflammation Pathways : They may inhibit pro-inflammatory cytokines, thus reducing inflammation.
  • Cancer Pathways : Some studies suggest that these compounds can induce apoptosis in cancer cells by interfering with cell cycle regulation.
  • Microbial Inhibition : Thiophene derivatives exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting essential enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of specific functional groups in the compound can significantly enhance its biological activity. For instance:

  • The thiophene moiety is essential for maintaining biological activity.
  • Modifications on the naphthalene ring can lead to variations in potency against different biological targets .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound and related thiophene derivatives:

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced levels of pro-inflammatory cytokines
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialInhibited growth of Gram-positive and Gram-negative bacteria

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of thiophene derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The study highlighted that structural modifications could enhance potency, suggesting a promising avenue for drug development .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of thiophene derivatives. This compound showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of bacterial enzyme function, underscoring its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Key Observations :

  • Brominated and trifluoromethylated derivatives exhibit higher melting points (>150°C), suggesting strong intermolecular interactions .
  • Nitro-substituted analogues show lower yields (43–79%), likely due to steric or electronic challenges during synthesis .

Table 2: Antimycobacterial Activity and Lipophilicity

Compound Substituent MIC (vs. M. avium) IC50 (PET Inhibition, μmol/L) log k (Lipophilicity)
N-(2-Methoxyphenyl) (2a) 2-Methoxyphenyl 2× rifampicin N/A N/A
N-(3-Methylphenyl) (3b) 3-Methylphenyl 2× rifampicin N/A N/A
N-[4-(Trifluoromethyl)phenyl] (7c) 4-Trifluoromethylphenyl N/A 59 3.12
N-(3-Fluorophenyl) (4b) 3-Fluorophenyl 2× rifampicin N/A N/A

Key Observations :

  • Methoxy, methyl, and fluoro substituents enhance antimycobacterial activity, likely due to optimal lipophilicity and electronic effects .
  • The trifluoromethyl derivative (7c) exhibits moderate PET inhibition (IC50 = 59 μmol/L), correlating with its high log k value (3.12), indicative of elevated lipophilicity .
  • Thiophene’s intermediate lipophilicity (predicted log k ~2.5–3.0) may balance solubility and membrane permeability, though direct data are lacking.

Toxicity and Solubility

Active analogues (e.g., 2a, 3b, 4b) demonstrate low cytotoxicity against THP-1 cells, suggesting a favorable therapeutic index . However, poor aqueous solubility is a common limitation, necessitating formulation optimization for drug development . The thiophene derivative’s solubility may benefit from the heterocycle’s polarity, though this requires experimental validation.

Q & A

Q. What are the optimal synthetic routes for N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide, and how do reaction conditions impact yield and purity?

The synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with thiophen-3-ylmethylamine. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC under anhydrous conditions (e.g., dichloromethane or DMF) to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while temperature control (0–25°C) prevents decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity. Monitor via HPLC or TLC .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiophene and naphthalene moieties. Aromatic proton signals (δ 6.8–8.5 ppm) and amide carbonyl (δ ~165 ppm) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+^+ at m/z 308.1) .
  • X-ray crystallography : Resolves 3D conformation, critical for studying π-π stacking between aromatic rings .

Q. What preliminary biological activities have been reported, and what assays are used to evaluate them?

  • Antimicrobial activity : Test via broth microdilution (MIC values against S. aureus or E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) at 10–100 µM concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (IC50_{50} determination) with controls for solvent interference .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent effects on the thiophene ring) alter biological activity?

  • Electron-withdrawing groups (e.g., -NO2_2) on thiophene enhance receptor binding affinity (e.g., kinase inhibition) but reduce solubility.
  • Methyl or methoxy groups improve metabolic stability, as shown in hepatic microsome assays .
  • Methodology : Computational docking (AutoDock Vina) paired with SAR studies identifies critical pharmacophores .

Q. How can contradictory data on cytotoxicity across studies be resolved?

Discrepancies often arise from:

  • Assay conditions : Varying serum concentrations or incubation times affect results. Standardize protocols per OECD guidelines .
  • Impurity profiles : Trace solvents (e.g., DMSO) or byproducts (e.g., oxidized thiophene derivatives) may confound data. Use LC-MS to verify compound integrity .
  • Cell line variability : Validate using multiple lines (e.g., HepG2, MCF-7) and primary cells .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Use co-solvents (PEG-400) or nanoformulation (liposomes) .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., methyl groups) to prolong half-life, monitored via LC-MS/MS in rat plasma .
  • Toxicology screening : Follow OECD 423 guidelines for acute toxicity (dose range: 50–500 mg/kg) .

Q. How does the compound interact with specific molecular targets (e.g., receptors or enzymes)?

  • Binding assays : Surface plasmon resonance (SPR) or ITC quantify affinity (KD_D values) for targets like PARP-1 .
  • Mechanistic studies : CRISPR-Cas9 knockout models validate target engagement in cellular pathways .
  • Crystallography : Co-crystal structures with human carbonic anhydrase IX reveal hydrogen-bonding interactions .

Methodological Considerations

Q. What experimental controls are critical for reproducibility in biological assays?

  • Negative controls : Vehicle-only (e.g., DMSO) and reference inhibitors (e.g., aspirin for COX-2).
  • Positive controls : Known active compounds (e.g., doxorubicin for cytotoxicity).
  • Blinding : Randomize sample processing to minimize bias in high-throughput screens .

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Force field calibration : Adjust parameters in molecular dynamics simulations to match experimental binding data .
  • Free energy calculations : Use MM-GBSA to refine docking scores .
  • Validation : Repeat assays with purified protein targets to rule out off-target effects .

Safety and Compliance

Q. What handling protocols are recommended given the compound’s potential toxicity?

  • PPE : Nitrile gloves, lab coats, and fume hood use during synthesis .
  • Waste disposal : Neutralize amide bonds with 10% NaOH before incineration .
  • Storage : Airtight containers under nitrogen at –20°C to prevent hydrolysis .

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